molecular formula C20H18O4 B108178 6-(3,3-DMA)chrysin CAS No. 50678-91-6

6-(3,3-DMA)chrysin

Cat. No. B108178
CAS RN: 50678-91-6
M. Wt: 322.4 g/mol
InChI Key: SIXNWJHCSFYZBN-UHFFFAOYSA-N
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Description

6-(3,3-DMA)chrysin, also known as 6-(3,3-Dimethylallyl)chrysin, is a compound with the molecular formula C20H18O4 . It is a derivative of chrysin, a natural bioactive compound found in honey, propolis, and various fruits .


Synthesis Analysis

The synthesis of chrysin derivatives has been a topic of interest in recent research. One study discussed the synthesis of chrysin derivatives, including their properties and possible applications . Another study prepared poly(ethylene) glycol (PEG4000)-conjugated chrysin nanoparticles to improve its therapeutic efficacies .


Molecular Structure Analysis

The molecular structure of 6-(3,3-DMA)chrysin consists of two benzene rings (A and B) and an oxygen-containing heterocyclic ring © . The antioxidant activity of chrysin is related to the presence of the double bond between C2–C3 and the carbonyl group on the C4 atom .


Chemical Reactions Analysis

The biotransformation of chrysin by Cunninghamella elegans produced apigenin, apigenin 7-sulfate, apigenin 7,4-disulfate, and a new metabolite identified as chrysin 7-sulfate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(3,3-DMA)chrysin include a density of 1.3±0.1 g/cm3, a boiling point of 536.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has a molar refractivity of 91.3±0.3 cm3, and its polar surface area is 67 Å2 .

Scientific Research Applications

Inhibition of Breast Cancer Resistance Protein ABCG2

6-Prenylchrysin has been identified as a potent and specific inhibitor of the Breast Cancer Resistance Protein (ABCG2), a protein that confers multidrug resistance in cancer cells . This compound has shown comparable potency to GF120918, a known inhibitor of ABCG2 . The inhibition of ABCG2 by 6-prenylchrysin could potentially enhance the effectiveness of chemotherapy by preventing the efflux of anticancer drugs from cancer cells .

Antioxidant Activity

Prenylated flavonoids, such as 6-prenylchrysin, have been studied for their potential as antioxidant agents . Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures . Therefore, 6-prenylchrysin could potentially be used to mitigate oxidative stress-related diseases .

Potential Clinical Trials

Due to its specificity for ABCG2 among the three types of multidrug ABC transporters, 6-prenylchrysin has been suggested as a promising reversal agent for potential clinical trials . This could lead to the development of new therapeutic strategies for treating multidrug-resistant cancers .

Biosynthesis Research

Although not directly related to 6-prenylchrysin, research into the biosynthesis of prenylated flavonoids, such as 8-Prenylnaringenin (8-PN), could potentially provide insights into the production of 6-prenylchrysin . Understanding the biosynthesis pathways of these compounds could lead to the development of more efficient production methods .

Mechanism of Action

Target of Action

6-Prenylchrysin, a unique flavonoid, primarily targets the Breast Cancer Resistance Protein (ABCG2) . ABCG2 is an ATP-binding cassette transporter involved in multidrug resistance in cancer cells, contributing to the failure of anticancer chemotherapy .

Mode of Action

6-Prenylchrysin acts as a potent and specific inhibitor of ABCG2 . It interacts with ABCG2, inhibiting its drug efflux activity, thereby reversing the multidrug resistance in cancer cells .

Biochemical Pathways

The key step in the biosynthesis of 6-Prenylchrysin is the prenyl transfer reaction, catalyzed by prenyltransferases . This reaction significantly contributes to the structural and biological diversity of these compounds . The prenylation of flavonoids enhances various biological activities, suggesting an attractive tool for developing functional foods .

Pharmacokinetics

It is known that prenylation enhances the lipophilicity of flavonoids, leading to higher affinity with cell membranes . This could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Prenylchrysin, impacting its bioavailability .

Result of Action

The inhibition of ABCG2 by 6-Prenylchrysin results in the sensitization of cancer cells to chemotherapeutic drugs . For instance, 6-Prenylchrysin at 0.5 μmol/L efficiently sensitized the growth of wild-type ABCG2-transfected cells to mitoxantrone . This suggests that 6-Prenylchrysin could potentially be used to reverse ABCG2-mediated drug resistance in cancer treatment .

Action Environment

The action of 6-Prenylchrysin can be influenced by various environmental factors. For instance, the prenylation of flavonoids, which enhances their biological activity, can be influenced by factors such as the availability of prenyl donors

properties

IUPAC Name

5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10-11,21,23H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXNWJHCSFYZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332054
Record name 6-(3,3-DMA)chrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50678-91-6
Record name 6-(3,3-DMA)chrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 6-prenylchrysin a potent inhibitor of ABCG2?

A1: Research indicates that the specific structural features of 6-prenylchrysin contribute to its potent inhibition of ABCG2. [] The presence of a prenyl group at position 6 of the chrysin backbone significantly enhances its inhibitory activity compared to other flavonoids like tectochrysin. [] This highlights the importance of the prenyl group for interacting with ABCG2 and disrupting its drug efflux function.

Q2: How does 6-prenylchrysin compare to other ABCG2 inhibitors like GF120918?

A2: While both 6-prenylchrysin and GF120918 exhibit potent inhibition of ABCG2, they differ in their mechanisms and interaction profiles. [] Unlike GF120918, 6-prenylchrysin does not significantly alter the ATPase activity of wild-type ABCG2. [] Interestingly, both compounds stimulate the ATPase activity of mutant ABCG2 (R482T), suggesting a complex interplay with different ABCG2 variants. [] Notably, 6-prenylchrysin demonstrates lower intrinsic cytotoxicity compared to GF120918. []

Q3: How does 6-prenylchrysin impact the efficacy of anticancer drugs?

A3: Studies show that 6-prenylchrysin can effectively sensitize cancer cells overexpressing ABCG2 to the cytotoxic effects of anticancer drugs. [] For instance, it significantly enhances the sensitivity of wild-type ABCG2-transfected cells to mitoxantrone at relatively low concentrations (0.5 μmol/L). [] This sensitization effect underscores its potential as a chemosensitizing agent to overcome ABCG2-mediated multidrug resistance.

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